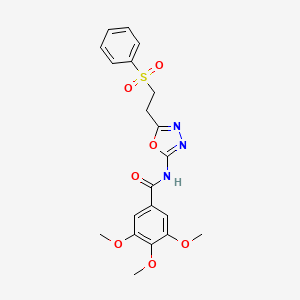

3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O7S/c1-27-15-11-13(12-16(28-2)18(15)29-3)19(24)21-20-23-22-17(30-20)9-10-31(25,26)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQXJDLIFFEQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Phenylsulfonyl Ethyl Group: This step often involves sulfonylation reactions using phenylsulfonyl chlorides and appropriate bases.

Attachment of the Trimethoxyphenyl Group: This can be done through amide bond formation using 3,4,5-trimethoxybenzoic acid and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and thiols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its mechanism of action involves the inhibition of key enzymes and proteins associated with cancer cell proliferation. A study evaluated its effects on a panel of 60 cancer cell lines, revealing that it significantly inhibited cell growth in several lines, suggesting its potential as a therapeutic agent against various cancers .

Case Study: National Cancer Institute Screening

In a comprehensive screening conducted by the National Cancer Institute, compounds similar to 3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide were tested for their growth inhibition rates. The results indicated that some derivatives showed growth inhibition percentages ranging from 46.61% to 66.23% at specific concentrations .

Biological Research

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it possesses significant antibacterial effects when tested against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial membrane integrity .

Case Study: Analgesic and Antiviral Activities

A series of related compounds were evaluated for analgesic and antiviral activities. The results demonstrated that certain derivatives exhibited analgesic effects comparable to standard analgesics like acetylsalicylic acid. Additionally, some compounds showed antiviral activity against camelpox and buffalopox viruses .

Chemical Research

Synthesis and Reactivity Studies

3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide serves as a model compound for studying the reactivity of oxadiazole rings and trimethoxyphenyl groups in organic synthesis. Its synthesis typically involves multiple steps including cyclization reactions and amide bond formation.

Data Table: Synthetic Routes and Yields

| Step Description | Reaction Type | Common Reagents | Yield (%) |

|---|---|---|---|

| Formation of Oxadiazole Ring | Cyclization | Hydrazides + Carboxylic acids | Variable |

| Introduction of Phenylsulfonyl Ethyl Group | Sulfonylation | Phenylsulfonyl chlorides + Bases | Variable |

| Amide Bond Formation | Coupling | 3,4,5-trimethoxybenzoic acid + EDCI/DCC | Variable |

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are crucial for cancer cell survival.

Receptor Binding: It can bind to receptors such as platelet-derived growth factor receptor β, affecting cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

LMM5 and LMM11

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Key Comparisons :

- Core Structure : Both feature a benzamide-oxadiazole scaffold but lack the trimethoxy substitution.

- Substituents :

- LMM5 includes a 4-methoxyphenylmethyl group on the oxadiazole and a benzyl(methyl)sulfamoyl group on the benzamide.

- LMM11 substitutes the oxadiazole with a furan group and the benzamide with a cyclohexyl(ethyl)sulfamoyl group.

- Bioactivity : Both compounds exhibit antifungal activity against C. albicans by inhibiting thioredoxin reductase (Trr1) . The target compound’s phenylsulfonyl-ethyl group may improve membrane permeability compared to LMM11’s furan substituent.

Oxadiazole-Thiadiazole Hybrids (Compounds 6b–6e)

- Examples: Cyclohexylamino-thiadiazole hybrids with aryl ketone substituents.

- Structural Differences : These hybrids incorporate a thiadiazole ring instead of a benzamide, linked to oxadiazole via sulfur bridges.

- Bioactivity : Demonstrated anticandidal activity, with substituents like 4-chlorophenyl (6d) enhancing potency .

Sulfonyl-Containing Analogues

4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

- Structure : Features a dipropylsulfamoyl group on the benzamide and a thiophene-substituted oxadiazole.

Piperidine-4-Carbohydrazide Derivatives (e.g., 6a-n)

Triazole Derivatives (Compounds 7–9)**

- Structure : 1,2,4-Triazole-3-thiones with phenylsulfonyl groups.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Notes:

- Higher logP values in sulfonyl-containing analogues suggest moderate hydrophobicity, aligning with Lipinski’s criteria for drug-likeness (logP <5) .

Biological Activity

3,4,5-Trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trimethoxyphenyl group, an oxadiazole ring, and a phenylsulfonyl ethyl moiety, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is , with a molecular weight of approximately 421.46 g/mol. The presence of the oxadiazole ring is particularly significant as it is known for various biological activities.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities primarily through the following mechanisms:

- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. This includes thymidylate synthase and histone deacetylases (HDAC), which are crucial targets in cancer therapy .

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values in the low nanomolar range for similar oxadiazole derivatives .

- Targeting Kinases : Some derivatives have been identified as RET kinase inhibitors, which are important in certain types of cancers. This inhibition leads to reduced cell proliferation driven by mutations in RET .

Biological Activity Studies

Several studies have investigated the biological activity of compounds related to or derived from 3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide.

Table 1: Summary of Biological Activity Findings

Case Studies

- Anticancer Efficacy : A study highlighted that modifications to the oxadiazole ring significantly enhanced the anticancer efficacy of derivatives. For example, compounds with specific substitutions showed improved selectivity towards cancer cells while sparing normal cells .

- Synergistic Effects : Another investigation explored the combination of 3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide with established chemotherapeutics. The results indicated a synergistic effect that led to a marked reduction in tumor growth in vivo models .

Q & A

Basic: How can the synthesis of 3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide be optimized for higher yield and purity?

Methodological Answer:

- Reaction Conditions : Use reflux in ethanol with glacial acetic acid as a catalyst (0.001 mol substrate, 4-hour reflux) to promote cyclization and intermediate formation .

- Solvent Selection : Absolute ethanol is preferred for dissolving precursors, while pet-ether can be used for recrystallization to isolate the final product .

- Monitoring : Track reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) to terminate reflux at optimal conversion .

- Purification : Vacuum filtration and recrystallization from solvents like ethanol or DMSO/water mixtures improve purity .

Basic: What spectroscopic and analytical methods are recommended for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify methoxy (δ 3.7–3.9 ppm), sulfonyl, and oxadiazole moieties. Aromatic protons in the trimethoxyphenyl group typically resonate at δ 6.8–7.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water and analyze bond angles/planarity of the oxadiazole ring .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

- Variable Substituent Effects : Methoxy groups may cause splitting in NMR due to hindered rotation; use 2D NMR (COSY, HSQC) to assign overlapping peaks .

- Dynamic Processes : For tautomeric or conformational equilibria (e.g., oxadiazole ring puckering), perform variable-temperature NMR or DFT calculations .

- Crystallographic Validation : Cross-validate ambiguous spectral assignments with X-ray diffraction data to resolve conflicts .

Advanced: What strategies are effective for evaluating the compound's in vitro biological activity?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi. Compare activity to trimethoxyphenyl derivatives, which often show enhanced efficacy .

- Kinase Inhibition : Screen against kinase targets (e.g., SBI-0206965-like kinases) using ADP-Glo™ assays, noting IC values for structure-activity correlations .

- Cytotoxicity Controls : Include HEK-293 or HepG2 cell lines to assess selectivity indices and rule off-target effects .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

- Core Modifications : Replace the sulfonyl group with carbamates or thioureas to assess electronic effects on bioactivity .

- Substituent Variation : Synthesize analogs with halogenated or nitro-substituted phenyl rings to probe steric and electronic contributions .

- In Silico Modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like tubulin or kinases, prioritizing analogs with improved binding scores .

Basic: What are the stability and recommended storage conditions for this compound?

Methodological Answer:

- Stability : The sulfonyl group may hydrolyze under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Storage : Store in amber vials under inert gas (N or Ar) at -20°C. Avoid prolonged exposure to light or moisture .

Advanced: How can solubility challenges in biological assays be addressed?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or media containing cyclodextrins (e.g., HP-β-CD) .

- Nanoformulations : Prepare liposomal or PEGylated nanoparticles to enhance aqueous dispersion and bioavailability .

- Pro-drug Approach : Synthesize ester or glycoside derivatives to improve solubility, with enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.